Elesclomol sodium

Description

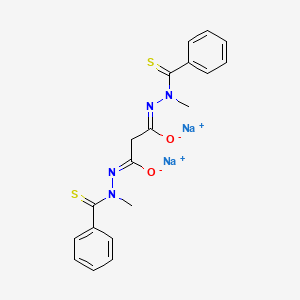

Structure

3D Structure of Parent

Properties

CAS No. |

874477-51-7 |

|---|---|

Molecular Formula |

C19H18N4Na2O2S2 |

Molecular Weight |

444.5 g/mol |

IUPAC Name |

disodium;(1Z,3Z)-N,N'-bis(benzenecarbonothioyl)-N,N'-dimethylpropanedihydrazonate |

InChI |

InChI=1S/C19H20N4O2S2.2Na/c1-22(18(26)14-9-5-3-6-10-14)20-16(24)13-17(25)21-23(2)19(27)15-11-7-4-8-12-15;;/h3-12H,13H2,1-2H3,(H,20,24)(H,21,25);;/q;2*+1/p-2 |

InChI Key |

HHPFQODLMOUEFM-UHFFFAOYSA-L |

SMILES |

CN(C(=S)C1=CC=CC=C1)N=C(CC(=NN(C)C(=S)C2=CC=CC=C2)[O-])[O-].[Na+].[Na+] |

Isomeric SMILES |

CN(/N=C(\[O-])/C/C(=N/N(C(=S)C1=CC=CC=C1)C)/[O-])C(=S)C2=CC=CC=C2.[Na+].[Na+] |

Canonical SMILES |

CN(C(=S)C1=CC=CC=C1)N=C(CC(=NN(C)C(=S)C2=CC=CC=C2)[O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Elesclomol Sodium: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elesclomol (B1671168) sodium, a first-in-class investigational drug, has garnered significant attention in the field of oncology for its potent anti-cancer activities. Initially identified through phenotypic screening for its pro-apoptotic effects, elesclomol has been evaluated in numerous clinical trials.[1] Its mechanism of action is multifaceted, primarily revolving around its function as a copper ionophore that targets mitochondria, leading to overwhelming oxidative stress and a novel form of cell death known as cuproptosis.[2][3] This technical guide provides an in-depth exploration of the core mechanisms of elesclomol, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways.

Core Mechanism 1: Copper Ionophore Activity and Mitochondrial Targeting

Elesclomol's primary mode of action is initiated by its ability to act as a copper ionophore. Extracellularly, elesclomol chelates cupric ions (Cu²⁺) to form a lipophilic complex. This complex readily traverses the cell membrane and is selectively transported to the mitochondria.[4] The selective accumulation in mitochondria is a key feature that distinguishes elesclomol from other copper chelators.[4]

Once inside the mitochondria, the elesclomol-copper complex participates in redox cycling. The Cu²⁺ within the complex is reduced to its cuprous form (Cu⁺).[4] This reduction is a critical step that unleashes the subsequent cytotoxic effects.

Core Mechanism 2: Induction of Reactive Oxygen Species (ROS) and Oxidative Stress

The redox cycling of copper within the mitochondria is a potent driver of reactive oxygen species (ROS) production. The conversion of Cu²⁺ to Cu⁺ facilitates the transfer of electrons to molecular oxygen, generating superoxide (B77818) radicals and other ROS. Cancer cells, which often exist in a state of chronic oxidative stress due to their heightened metabolic activity, are particularly vulnerable to this additional ROS burden.[5] Elesclomol exploits this vulnerability by elevating ROS levels beyond a critical threshold, leading to catastrophic oxidative damage to cellular components and triggering apoptosis.[5][6] The induction of ROS is a primary and rapid response to elesclomol treatment.[5]

Quantitative Data: Induction of ROS

The induction of ROS by elesclomol has been quantified in various cancer cell lines. For instance, in Ramos Burkitt's lymphoma B cells, treatment with elesclomol led to a significant increase in intracellular ROS levels.[7]

| Cell Line | Elesclomol Concentration | Time Point | Fold Increase in ROS |

| Ramos | 100 nM | 0.5 hours | 1.2 |

| Ramos | 100 nM | 6 hours | 3.85 |

Data extracted from Selleck Chemicals product information, citing primary literature.[7]

Core Mechanism 3: Disruption of Mitochondrial Function

The massive influx of copper and the subsequent surge in ROS production have profound effects on mitochondrial function. Elesclomol has been shown to dissipate the mitochondrial membrane potential, a key indicator of mitochondrial health and a critical step in the intrinsic apoptotic pathway.[8] Furthermore, while it may not directly inhibit the electron transport chain (ETC), it significantly impairs maximal respiration, suggesting a disruption of the cell's ability to respond to increased energy demands.[3]

Quantitative Data: Effect on Mitochondrial Respiration

Studies using Seahorse XF analysis have demonstrated elesclomol's impact on mitochondrial oxygen consumption rates (OCR).

| Cell Line | Treatment | Effect on Basal Respiration | Effect on Maximal Respiration |

| ABC1 | Elesclomol | No significant effect | Significant inhibition |

Data extracted from a study on elesclomol's targeting of mitochondrial metabolism.[3]

Core Mechanism 4: Induction of Cuproptosis

More recently, a novel form of copper-dependent cell death, termed "cuproptosis," has been identified as a key mechanism of elesclomol's action.[2] This pathway is distinct from apoptosis and is triggered by the direct binding of excess copper to lipoylated components of the tricarboxylic acid (TCA) cycle.[2][9]

The key steps in elesclomol-induced cuproptosis are:

-

FDX1-mediated reduction of Copper: Ferredoxin 1 (FDX1), a mitochondrial reductase, plays a crucial role in reducing the elesclomol-chelated Cu²⁺ to Cu⁺.[9]

-

Binding to Lipoylated Proteins: The resulting Cu⁺ directly binds to lipoylated proteins, most notably dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), a component of the pyruvate (B1213749) dehydrogenase complex.[9]

-

Protein Aggregation and Iron-Sulfur Cluster Destabilization: This binding leads to the aggregation of lipoylated proteins and the destabilization of iron-sulfur cluster proteins, causing proteotoxic stress.[9]

-

Cell Death: The culmination of these events is a unique form of mitochondrial stress that leads to cell death.[9]

Data Presentation: Cytotoxicity of Elesclomol

Elesclomol exhibits potent cytotoxicity across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in cells with high mitochondrial respiration.

| Cell Line | Cancer Type | IC50 (nM) |

| HL-60 | Acute Promyelocytic Leukemia | 9 |

| SK-MEL-5 | Melanoma | 24 |

| MCF-7 | Breast Adenocarcinoma | 110 |

| HSB2 | T-cell Leukemia | ~200 |

IC50 values are dependent on experimental conditions, including exposure time and the presence of copper supplementation.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of elesclomol on cancer cells and calculate the IC50 value.

Methodology:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of elesclomol sodium in complete cell culture medium. It is crucial to co-administer equimolar concentrations of CuCl₂ as elesclomol's activity is copper-dependent.

-

Remove the overnight culture medium and add 100 µL of the elesclomol-CuCl₂ dilutions to the respective wells. Include vehicle-treated (DMSO) and untreated controls.

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Measurement of Intracellular ROS (DCFH-DA Assay)

Objective: To quantify the generation of intracellular ROS following elesclomol treatment.

Methodology:

-

Seed cells in a 96-well black plate or on glass coverslips.

-

Treat the cells with various concentrations of elesclomol-CuCl₂ for the desired time points (e.g., 30 minutes to 6 hours). Include a positive control (e.g., H₂O₂) and a negative control (vehicle).

-

Wash the cells with warm PBS.

-

Load the cells with 10-25 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.

-

Quantify the fold increase in fluorescence relative to the vehicle-treated control.

Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

Objective: To evaluate the effect of elesclomol on mitochondrial membrane potential.

Methodology:

-

Seed cells in a 6-well plate or on coverslips and treat with elesclomol-CuCl₂ for the desired time. Include a positive control for depolarization (e.g., CCCP).

-

Wash the cells with PBS and incubate with 2-5 µM JC-1 dye in complete medium for 15-30 minutes at 37°C.

-

Wash the cells with PBS.

-

Analyze the cells using a flow cytometer or a fluorescence microscope.

-

In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low membrane potential, JC-1 remains in its monomeric form and emits green fluorescence (~530 nm).

-

Quantify the ratio of red to green fluorescence to determine the extent of mitochondrial depolarization.

Mandatory Visualizations

Caption: Elesclomol chelates extracellular Cu²⁺ and transports it to the mitochondria, where redox cycling generates ROS, leading to mitochondrial dysfunction and apoptosis.

Caption: Elesclomol facilitates copper entry into mitochondria, leading to FDX1-mediated reduction of Cu²⁺ to Cu⁺, which induces cuproptosis through protein aggregation and Fe-S cluster loss.

Caption: A typical experimental workflow to assess the multifaceted mechanism of action of elesclomol in cancer cells.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The oncology drug elesclomol selectively transports copper to the mitochondria to induce oxidative stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. [PDF] Elesclomol induces cancer cell apoptosis through oxidative stress | Semantic Scholar [semanticscholar.org]

- 7. [Elesclomol-Cu Induces Cuproptosis in Human Acute Myeloid Leukemia Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Anticancer Agent Elesclomol Has Direct Effects on Mitochondrial Bioenergetic Function in Isolated Mammalian Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Elesclomol Sodium: A Technical Guide to its Discovery, Mechanism, and Clinical Journey

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elesclomol (B1671168) sodium (formerly STA-4783) is a first-in-class investigational anti-cancer agent that has garnered significant interest due to its unique mechanism of action. This technical guide provides an in-depth overview of the discovery, historical development, and evolving understanding of elesclomol's biological activities. It details the pivotal role of copper in its cytotoxicity, the induction of overwhelming oxidative stress, and the recently elucidated mechanism of cuproptosis. This document summarizes key preclinical and clinical findings, presenting quantitative data in a structured format and outlining the experimental protocols that have been instrumental in characterizing this compound. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding of elesclomol's complex pharmacology.

Discovery and Early History

Elesclomol was first synthesized at Shionogi BioResearch in Lexington, Massachusetts.[1] Its potent pro-apoptotic activity against cancer cells was discovered through phenotypic screening.[2] The compound, codenamed STA-4783, was later developed by Synta Pharmaceuticals in collaboration with GlaxoSmithKline as a potential chemotherapy adjuvant.[1] Elesclomol received both fast track and orphan drug status from the U.S. Food and Drug Administration for the treatment of metastatic melanoma.[1]

Chemical Synthesis

The synthesis of elesclomol, N′1,N′3-dimethyl-N′1,N′3-bis(phenylcarbonothioyl)propanedihydrazide, has been described in the scientific literature. A key synthetic pathway involves the reaction of arylhydrazine with dialkyl malonate to form a malonyl hydrazide intermediate. This intermediate is then acylated and undergoes cyclization, followed by thiolation and hydrolysis to yield the final product.

Mechanism of Action: From Oxidative Stress to Cuproptosis

Elesclomol's primary mechanism of action is the induction of programmed cell death in cancer cells through the generation of excessive oxidative stress.[2][3] This process is critically dependent on the presence of redox-active metal ions, particularly copper.[1]

Copper Ionophore Activity and ROS Production

Elesclomol is a potent copper ionophore, binding to extracellular Cu(II) to form a lipophilic complex that readily crosses cellular membranes.[3][4] Once inside the cell, particularly within the mitochondria, the elesclomol-Cu(II) complex undergoes reduction to Cu(I), a reaction catalyzed by the mitochondrial reductase ferredoxin 1 (FDX1).[5][6] This redox cycling of copper generates a surge of reactive oxygen species (ROS), leading to overwhelming oxidative stress that cancer cells, already operating at a higher basal level of oxidative stress, cannot overcome.[2][3] This ultimately triggers the mitochondrial pathway of apoptosis.[3] The potency of elesclomol is significantly higher when complexed with copper; the Cu(II) complex is 34 times more potent than the Ni(II) complex and 1040 times more potent than the Pt(II) complex.[1]

Cuproptosis: A Novel Cell Death Pathway

More recent research has revealed that elesclomol can also induce a novel form of copper-dependent cell death termed "cuproptosis".[6][7] This process is distinct from apoptosis and is initiated by the direct binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle.[6][7] This leads to the aggregation of these proteins and the destabilization of iron-sulfur cluster proteins, resulting in proteotoxic stress and cell death.[6][7] FDX1 plays a crucial role in this pathway by reducing the elesclomol-transported copper, making it available to induce this toxic cascade.[5][6]

Preclinical Studies

Preclinical investigations have demonstrated the broad-spectrum anti-cancer activity of elesclomol.

In Vitro Activity

Elesclomol has shown potent cytotoxic effects against a wide range of cancer cell lines. The table below summarizes the IC50 values for elesclomol in several cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SK-MEL-5 | Melanoma | 110 | [8] |

| MCF-7 | Breast Cancer | 24 | [8] |

| HL-60 | Promyelocytic Leukemia | 9 | [8] |

| MES-SA/Dx5 | Uterine Sarcoma | 50 | [4] |

In Vivo Xenograft Models

Elesclomol has demonstrated significant anti-tumor activity in various human tumor xenograft models, often in combination with other chemotherapeutic agents like paclitaxel (B517696).[2]

Clinical Development and Trials

Elesclomol has undergone several clinical trials, primarily in patients with metastatic melanoma.

Phase I and II Trials

Early phase clinical trials established the safety profile of elesclomol and showed promising efficacy signals. A Phase I trial of elesclomol in combination with paclitaxel in patients with refractory solid tumors found the combination to be well-tolerated.[2] A subsequent randomized Phase II study in patients with metastatic melanoma demonstrated that the combination of elesclomol and paclitaxel significantly increased progression-free survival (PFS) compared to paclitaxel alone.[1] In this Phase IIb trial involving 81 patients, the combination therapy doubled the median time to disease progression.[3]

The SYMMETRY Phase III Trial

The promising results from the Phase II trial led to the initiation of the larger SYMMETRY Phase III trial, which enrolled 651 chemotherapy-naive patients with advanced melanoma.[9][10] However, the study was halted in February 2009 due to safety concerns arising from an interim analysis that showed an imbalance in deaths favoring the paclitaxel-alone arm.[3]

The final results of the SYMMETRY trial, published in 2013, showed that the addition of elesclomol to paclitaxel did not significantly improve PFS in the overall patient population (hazard ratio, 0.89; P = .23).[9][10] A key finding from a prospectively defined subgroup analysis was that patients with normal baseline lactate (B86563) dehydrogenase (LDH) levels did experience a statistically significant improvement in median PFS with the combination therapy.[9][10] Conversely, patients with high LDH levels, which is often indicative of a greater reliance on glycolysis and a more hypoxic tumor microenvironment, did not benefit and may have had worse outcomes.[9][10]

| Clinical Trial | Phase | Number of Patients | Treatment Arms | Key Findings | Reference |

| Phase IIb | II | 81 | Elesclomol + Paclitaxel vs. Paclitaxel alone | Doubled median progression-free survival in the combination arm (p=0.035). | [3] |

| SYMMETRY | III | 651 | Elesclomol + Paclitaxel vs. Paclitaxel alone | Did not meet the primary endpoint of improved PFS (HR 0.89, p=0.23). Significant improvement in PFS in patients with normal baseline LDH. Imbalance in deaths in high LDH subgroup. | [9][10] |

Experimental Protocols

Measurement of Reactive Oxygen Species (ROS)

Cellular ROS levels can be quantified using probes such as carboxy-H2DCFDA.

-

Cell Preparation: Harvest and wash cells with a suitable buffer (e.g., HBSS/Ca/Mg).

-

Labeling: Incubate cells with 25 µmol/L carboxy-H2DCFDA probe for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells three times with warm buffer to remove excess probe.

-

Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer with excitation at 495 nm and emission at 529 nm.[2]

Apoptosis Assay

Apoptosis can be assessed by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining.

-

Cell Treatment: Treat cells with elesclomol for the desired time.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.[2]

Gene Expression Analysis (Affymetrix GeneChip)

-

Cell Treatment and RNA Extraction: Treat cells (e.g., Hs294T melanoma cells) with elesclomol or a vehicle control (DMSO) for a specified duration (e.g., 6 hours). Extract total RNA using a standard method.

-

Sample Preparation and Hybridization: Synthesize biotin-labeled cRNA from the extracted RNA. Hybridize the labeled cRNA to an Affymetrix GeneChip array (e.g., Human Genome U133 Plus 2.0 Array).

-

Scanning and Data Acquisition: Wash and stain the arrays, then scan them using a GeneChip scanner.

-

Data Analysis: Import the raw data into analysis software. Filter the data based on fold-change, signal intensity, and statistical significance to identify differentially expressed genes.[2]

Visualizing the Science: Diagrams and Workflows

Signaling Pathway of Elesclomol-Induced Oxidative Stress and Apoptosis

Caption: Elesclomol chelates extracellular copper and transports it into the cell, leading to ROS production and apoptosis.

Experimental Workflow for In Vitro Analysis of Elesclomol

Caption: A typical workflow for the in vitro characterization of elesclomol's effects on cancer cells.

The Role of FDX1 in Elesclomol-Induced Cuproptosis

Caption: FDX1-mediated reduction of elesclomol-copper complex leads to cuproptosis through interaction with TCA cycle proteins.

Conclusion and Future Directions

Elesclomol sodium represents a novel class of anti-cancer agents with a sophisticated mechanism of action centered on the induction of oxidative stress and cuproptosis through copper iontophoresis. While the Phase III SYMMETRY trial did not meet its primary endpoint in an unselected melanoma population, the subgroup analysis highlighting the importance of baseline LDH levels suggests that elesclomol's efficacy is linked to the metabolic state of the tumor. This finding opens avenues for biomarker-driven clinical trials in patient populations with tumors exhibiting high mitochondrial respiration. Further research into the interplay between elesclomol, copper metabolism, and tumor metabolic phenotypes will be crucial for unlocking the full therapeutic potential of this intriguing compound. The resumption of clinical development for elesclomol underscores the continued interest in its unique anti-cancer properties.

References

- 1. Elesclomol - Wikipedia [en.wikipedia.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Synta Presents New Data on Mechanism of Action of Elesclomol at AACR-NCI-EORTC Conference on Molecular Targets and Cancer Therapeutics | Madrigal Pharmaceuticals, Inc. [ir.madrigalpharma.com]

- 4. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Final results of phase III SYMMETRY study: randomized, double-blind trial of elesclomol plus paclitaxel versus paclitaxel alone as treatment for chemotherapy-naive patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

An In-depth Technical Guide to Elesclomol Sodium: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elesclomol (B1671168), and its water-soluble sodium salt, is a novel investigational small-molecule drug with potent pro-apoptotic and antineoplastic activities.[1][2] Initially developed as a chemotherapy adjuvant, it has been shown to induce programmed cell death in a wide range of cancer cells.[3][4] The primary mechanism of action involves the induction of high levels of oxidative stress, which overwhelms the antioxidant capacity of cancer cells, leading to apoptosis.[1][2][3] More recent studies have elucidated a more complex mechanism involving the transport of copper into mitochondria, leading to a form of copper-dependent cell death known as cuproptosis.[5][6][7] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed mechanism of action of elesclomol, along with methodologies for key experimental assessments.

Chemical Structure and Properties

Elesclomol sodium is the water-soluble salt of elesclomol.[1] The active form is the free acid, elesclomol [N-malonyl-bis (N′-methyl-N′-thiobenzoylhydrazide)].[3][8] Its chemical and physical properties are summarized below.

Chemical Structure

-

IUPAC Name: N′1,N′3-dimethyl-N′1,N′3-bis(phenylcarbonothioyl)propanedihydrazide[4]

-

SMILES: O=C(CC(=O)NN(C)C(=S)c1ccccc1)NN(C)C(=S)c1ccccc1[9]

-

InChI Key: BKJIXTWSNXCKJH-UHFFFAOYSA-N[10]

Physicochemical Properties

A summary of the key physicochemical properties of elesclomol and its sodium salt is presented in Table 1.

| Property | Value | References |

| Elesclomol | ||

| CAS Number | 488832-69-5 | [2][4][9][11] |

| Molecular Formula | C₁₉H₂₀N₄O₂S₂ | [2][4][10][11][12] |

| Molecular Weight | 400.52 g/mol | [2][4][10][11][12][13][14] |

| Appearance | Light yellow to yellow solid | [13][15] |

| Solubility | DMSO: ≥25 mg/mL | [9][16] |

| DMF: 30 mg/mL | [9] | |

| Ethanol: ≥5.68 mg/mL (with warming) | [14][15] | |

| Water: Insoluble | [14][15] | |

| Stability | ≥ 4 years when stored properly | [9] |

| Storage | Powder: -20°C (3 years), 4°C (2 years) | [13] |

| In solvent: -80°C (1 year), -20°C (6 months) | [13] | |

| Elesclomol Sodium | ||

| Molecular Formula | C₁₉H₁₈N₄O₂S₂.2Na | [17] |

| Molecular Weight | 444.48 g/mol | [17] |

Mechanism of Action

Elesclomol's anticancer activity is primarily driven by its ability to function as a copper ionophore, leading to mitochondrial-specific oxidative stress and a novel form of cell death termed cuproptosis.[5][6][9] This mechanism selectively targets cancer cells, which often have higher metabolic rates and elevated basal levels of reactive oxygen species (ROS) compared to normal cells.[1][3]

-

Copper Chelation and Transport : In the bloodstream, elesclomol chelates extracellular copper (Cu(II)).[8][18] This elesclomol-Cu(II) complex is readily taken up by cancer cells.[5][8]

-

Mitochondrial Accumulation : Unlike other copper ionophores, elesclomol selectively transports and enriches copper within the mitochondria.[5][6][9]

-

Redox Cycling and ROS Generation : Inside the mitochondria, the complex undergoes a redox reaction where Cu(II) is reduced to its more toxic form, Cu(I).[8] This redox cycling is a major source of ROS, such as superoxide (B77818) anion and hydrogen peroxide.[1][3]

-

Induction of Apoptosis : The massive increase in mitochondrial ROS overwhelms the cell's antioxidant defenses, leading to damage of mitochondrial components, disruption of the mitochondrial membrane potential, and subsequent activation of the intrinsic apoptosis pathway.[2][3][9]

-

Induction of Cuproptosis : Recent evidence shows that elesclomol's toxicity is also mediated by cuproptosis.[7][19] The elesclomol-Cu(II) complex is a substrate for the mitochondrial protein ferredoxin 1 (FDX1).[16][20][21] FDX1 reduces the complex, and the resulting Cu(I) binds to lipoylated components of the tricarboxylic acid (TCA) cycle. This leads to their aggregation and inactivation, causing proteotoxic stress and cell death.[19] Elesclomol also inhibits FDX1-mediated iron-sulfur (Fe-S) cluster biosynthesis, further disrupting mitochondrial function.[16][21]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of elesclomol.

Cell Viability Assay

This protocol determines the concentration-dependent cytotoxic effect of elesclomol on cancer cell lines.

Methodology (MTT Assay Example):

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of elesclomol in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) controls. Incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration and determine the IC₅₀ value using non-linear regression analysis.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol quantifies the generation of ROS in cells following treatment with elesclomol.[3]

Methodology (DCFH-DA Staining):

-

Cell Treatment: Seed cells in a 6-well plate or appropriate culture dish. Treat the cells with the desired concentration of elesclomol (e.g., 100 nM) for various time points (e.g., 0.5, 1, 3, 6 hours).[16]

-

Probe Loading: After treatment, harvest the cells and wash them once with warm Hanks' Balanced Salt Solution (HBSS).[3]

-

Staining: Resuspend the cells in HBSS containing 25 µM carboxy-H₂DCFDA (DCF-DA) probe and incubate for 30 minutes at 37°C in the dark.[3]

-

Washing: Wash the cells three times with warm HBSS to remove excess probe.[3]

-

Flow Cytometry: Resuspend the cells in fresh HBSS and analyze immediately using a flow cytometer. Excite the probe at 495 nm and measure emission at 529 nm.[3]

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell population. An increase in MFI corresponds to higher intracellular ROS levels.

Apoptosis Assay

This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Methodology (Annexin V-FITC/Propidium Iodide Staining):

-

Cell Treatment: Culture and treat cells with elesclomol (e.g., 200 nM for 18 hours) as described previously.[20]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

In Vitro Efficacy

Elesclomol demonstrates potent cytotoxic activity against a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for several lines are presented in Table 2.

| Cell Line | Cancer Type | IC₅₀ (nM) | References |

| HL-60 | Promyelocytic Leukemia | 9 | [16][20][21] |

| MCF-7 | Breast Adenocarcinoma | 24 | [16][20][21] |

| SK-MEL-5 | Melanoma | 110 | [16][20][21] |

Conclusion

Elesclomol sodium is a promising anticancer agent with a unique mechanism of action centered on the mitochondrial induction of oxidative stress and cuproptosis.[3][7] By acting as a copper ionophore, it selectively targets the higher metabolic and oxidative state of cancer cells, leading to potent and selective cell death.[1] The detailed chemical properties and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of oncology drug development, facilitating further investigation into the therapeutic potential of this compound.

References

- 1. Facebook [cancer.gov]

- 2. Elesclomol | C19H20N4O2S2 | CID 300471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Elesclomol - Wikipedia [en.wikipedia.org]

- 5. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Phase II Evaluation of Elesclomol Sodium and Weekly Paclitaxel in the Treatment of Recurrent or Persistent Platinum-Resistant Ovarian, Fallopian Tube or Primary Peritoneal Cancer: an NRG Oncology/Gynecologic Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. GSRS [precision.fda.gov]

- 11. Elesclomol = 98 HPLC 488832-69-5 [sigmaaldrich.com]

- 12. GSRS [precision.fda.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. apexbt.com [apexbt.com]

- 15. Elesclomol | 488832-69-5 [chemicalbook.com]

- 16. selleckchem.com [selleckchem.com]

- 17. GSRS [precision.fda.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. file.medchemexpress.com [file.medchemexpress.com]

- 21. Elesclomol | STA-4783 | oxidative stress inducer | TargetMol [targetmol.com]

Elesclomol Sodium: A Copper Ionophore-Mediated Approach to Cancer Therapy

An In-depth Technical Guide on the Mechanism of Action and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elesclomol (B1671168) sodium, a novel investigational anticancer agent, functions as a potent copper ionophore, selectively targeting the high metabolic state of cancer cells. By forming a complex with extracellular copper, elesclomol facilitates the transport of this metal into the mitochondria. Within the mitochondrial matrix, a cascade of events unfolds, initiated by the reduction of copper (II) to copper (I). This redox cycling leads to a surge in reactive oxygen species (ROS), overwhelming the antioxidant defenses of malignant cells and precipitating cell death through multiple pathways, including apoptosis, cuproptosis, and ferroptosis. This technical guide provides a comprehensive overview of the core mechanism of elesclomol, detailed experimental protocols for its evaluation, and a summary of key quantitative data.

Introduction

Elesclomol (formerly STA-4783) is a first-in-class small molecule that has demonstrated significant pro-apoptotic activity in a range of cancer cell types.[1][2] Its unique mechanism of action, which hinges on the induction of oxidative stress, exploits a key vulnerability of cancer cells—their inherently elevated levels of ROS and reliance on mitochondrial metabolism.[3][4][5] This document delves into the intricate molecular processes orchestrated by elesclomol as a copper ionophore, providing a detailed resource for researchers in the field of oncology and drug development.

Mechanism of Action: A Copper-Driven Cascade

The anticancer activity of elesclomol is intrinsically linked to its ability to bind and transport copper. The process can be delineated into several key steps:

-

Extracellular Complex Formation: Elesclomol, a bis(thiohydrazide) amide, chelates extracellular copper (Cu(II)) to form a stable, lipophilic 1:1 complex.[6][7][8] This complex readily traverses cellular membranes.

-

Mitochondrial Accumulation: The elesclomol-copper complex exhibits a strong propensity for accumulating within the mitochondria, the primary site of cellular respiration and a major source of endogenous ROS.[6][7][9][10][11]

-

Intramitochondrial Redox Cycling and ROS Generation: Once inside the mitochondria, the Cu(II) within the complex is reduced to its more reactive cuprous state, Cu(I).[5][6][9] This reduction is thought to be mediated by mitochondrial enzymes such as ferredoxin 1 (FDX1).[12][13][14] The subsequent re-oxidation of Cu(I) back to Cu(II) generates a significant flux of reactive oxygen species (ROS), including superoxide (B77818) radicals and hydrogen peroxide.[1][6][8]

-

Induction of Oxidative Stress and Cell Death: The massive increase in mitochondrial ROS overwhelms the antioxidant capacity of the cancer cell, leading to widespread oxidative damage to lipids, proteins, and DNA.[1][2][3] This severe oxidative stress triggers multiple cell death pathways:

-

Apoptosis: The mitochondrial-mediated pathway of apoptosis is activated, characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors.[2][15][16]

-

Cuproptosis: Recent studies have identified elesclomol as an inducer of cuproptosis, a novel form of copper-dependent cell death.[4][12][17] This process is linked to the aggregation of lipoylated mitochondrial proteins.[9][18]

-

Ferroptosis: Elesclomol has also been shown to induce ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation, in certain cancer types like colorectal cancer.[9][19]

-

The selective toxicity of elesclomol towards cancer cells is attributed to their higher metabolic rate and consequently elevated basal levels of ROS, making them more susceptible to further oxidative insults compared to normal cells.[2][20]

Caption: Mechanism of elesclomol sodium as a copper ionophore.

Quantitative Data

The cytotoxic efficacy of elesclomol has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anticancer activity.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SK-MEL-5 | Melanoma | 110 | [21] |

| MCF-7 | Breast Cancer | 24 | [21] |

| HL-60 | Promyelocytic Leukemia | 9 | [6][21] |

| Hs294T | Melanoma | - | [3] |

| HSB2 | T-cell Leukemia | - | [21] |

| Ramos | Burkitt's Lymphoma | - | [3] |

Note: Specific IC50 values for Hs294T, HSB2, and Ramos cells were not provided in the search results, but these cell lines were used in key experiments demonstrating elesclomol's activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the effects of elesclomol.

Cell Viability and Cytotoxicity Assay

This protocol is based on the use of colorimetric assays such as MTT to assess the impact of elesclomol on cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MCF7, MDA-MB-231) in 96-well plates at an appropriate density and allow them to adhere overnight.[22]

-

Treatment: Treat the cells with a range of concentrations of elesclomol for a specified duration (e.g., 24, 48, or 72 hours).[22]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA) to quantify intracellular ROS levels.

-

Cell Culture and Treatment: Culture cells (e.g., Ramos Burkitt's lymphoma B cells) and treat with elesclomol for the desired time points.[2][3]

-

Probe Loading: Incubate the cells with DCF-DA solution in the dark. DCF-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

-

Flow Cytometry Analysis: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Analyze the fluorescence intensity of DCF using a flow cytometer.[2]

-

Data Interpretation: An increase in DCF fluorescence intensity is indicative of an elevated level of intracellular ROS.

Apoptosis Assay

This protocol employs Annexin V and propidium (B1200493) iodide (PI) double staining to differentiate between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells (e.g., HSB2 cells) with elesclomol for a specified period (e.g., 18 hours).[21]

-

Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.[2]

-

Gating and Analysis:

-

Annexin V-negative and PI-negative cells are considered viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Mitochondrial Membrane Potential Assay

The lipophilic cationic dye JC-1 is used to assess changes in mitochondrial membrane potential (ΔΨm).

-

Cell Treatment: Treat cells with elesclomol as required.

-

JC-1 Staining: Incubate the treated cells with JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[2]

-

Flow Cytometry: Analyze the cells using a flow cytometer, measuring both red and green fluorescence.[2]

-

Data Analysis: A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis.[2]

Caption: General workflow for evaluating the cellular effects of elesclomol.

Clinical Perspective and Future Directions

Elesclomol has been evaluated in several clinical trials, often in combination with taxanes like paclitaxel, for cancers such as metastatic melanoma and platinum-resistant ovarian cancer.[1][23][24] While some early-phase trials showed promising results, including a significant improvement in progression-free survival in a Phase II study for metastatic melanoma, a subsequent Phase III trial did not meet its primary endpoint.[1][2][9][24]

The complex interplay between elesclomol, copper availability, and the metabolic state of the tumor likely contributes to the variable clinical outcomes. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from elesclomol treatment.[9][11] Furthermore, exploring rational combination therapies that enhance mitochondrial oxidative stress or modulate copper homeostasis could unlock the full therapeutic potential of this unique copper ionophore.[4][17] The recent discoveries of its role in inducing cuproptosis and ferroptosis open new avenues for investigation and therapeutic application.

Conclusion

Elesclomol sodium represents a fascinating example of a targeted anticancer agent that exploits the unique metabolic characteristics of cancer cells. Its function as a copper ionophore, leading to mitochondrial copper accumulation and a lethal surge in reactive oxygen species, underscores the potential of modulating metal homeostasis in cancer therapy. While clinical success has been limited, a deeper understanding of its multifaceted mechanism of action, including the induction of apoptosis, cuproptosis, and ferroptosis, will be crucial for its future development and potential repurposing. The experimental frameworks provided in this guide offer a solid foundation for researchers to further explore and harness the therapeutic capabilities of elesclomol.

References

- 1. Elesclomol induces cancer cell apoptosis through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Synta Presents New Data on Mechanism of Action of Elesclomol at AACR-NCI-EORTC Conference on Molecular Targets and Cancer Therapeutics | Madrigal Pharmaceuticals, Inc. [ir.madrigalpharma.com]

- 6. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. The cytotoxicity of the anticancer drug elesclomol is due to oxidative stress indirectly mediated through its complex with Cu(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy | springermedizin.de [springermedizin.de]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Repurposing elesclomol, an investigational drug for the treatment of copper metabolism disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Elesclomol (STA-4783) | oxidative stress inducer | HSP-90 Inhibitor | CAS 488832-69-5 | Buy Elesclomol (STA4783) from Supplier InvivoChem [invivochem.com]

- 16. Targeted apoptosis of myofibroblasts by elesclomol inhibits hypertrophic scar formation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Elesclomol induces copper‐dependent ferroptosis in colorectal cancer cells via degradation of ATP7A - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Facebook [cancer.gov]

- 21. file.medchemexpress.com [file.medchemexpress.com]

- 22. The In Vitro Cytotoxic Effect of Elesclomol on Breast Adenocarcinoma Cells Is Enhanced by Concurrent Treatment with Glycolytic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Phase II Evaluation of Elesclomol Sodium and Weekly Paclitaxel in the Treatment of Recurrent or Persistent Platinum-Resistant Ovarian, Fallopian Tube or Primary Peritoneal Cancer: an NRG Oncology/Gynecologic Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Elesclomol Sodium: A Technical Guide to its Application in Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elesclomol (B1671168) sodium, a potent investigational anticancer agent, has garnered significant interest for its unique mechanism of action that exploits the inherent metabolic vulnerabilities of cancer cells. This technical guide provides an in-depth overview of Elesclomol's effects across various cancer cell lines, detailing its mechanism of action, experimental protocols for its study, and quantitative data on its efficacy.

Elesclomol acts as a copper ionophore, selectively transporting copper ions into the mitochondria of cancer cells. This influx disrupts mitochondrial metabolism, leading to a surge in reactive oxygen species (ROS) and subsequent induction of oxidative stress. This targeted assault on cancer cell mitochondria triggers distinct cell death pathways, primarily apoptosis and the more recently elucidated cuproptosis, making Elesclomol a promising candidate for cancer therapy.[1][2][3] This document serves as a comprehensive resource for researchers investigating the therapeutic potential of Elesclomol, providing the necessary technical information to design and execute robust preclinical studies.

Mechanism of Action: Inducing Cancer Cell Self-Destruction

Elesclomol's primary anticancer activity stems from its ability to induce overwhelming oxidative stress within cancer cells.[4] Unlike normal cells, cancer cells often exhibit a higher basal level of ROS due to their accelerated metabolism. Elesclomol leverages this by chelating with extracellular copper (Cu(II)) and facilitating its transport into the cell, specifically to the mitochondria.[1]

Within the mitochondria, Cu(II) is reduced to its more reactive form, Cu(I). This redox cycling generates a substantial amount of ROS, pushing the cancer cell's oxidative stress levels beyond a critical threshold.[1] This targeted mitochondrial oxidative stress initiates a cascade of events leading to programmed cell death.

Two key cell death pathways are activated by Elesclomol:

-

Mitochondrial Apoptosis: The excessive ROS production damages mitochondrial components, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[2] This initiates a caspase cascade, with the activation of executioner caspases like caspase-3, ultimately leading to the dismantling of the cell.[2][5]

-

Cuproptosis: A more recently identified form of programmed cell death, cuproptosis is directly triggered by copper overload.[1] Elesclomol-mediated copper accumulation in the mitochondria leads to the aggregation of lipoylated proteins within the tricarboxylic acid (TCA) cycle, such as dihydrolipoamide (B1198117) S-acetyltransferase (DLAT). This aggregation, dependent on the reductase FDX1, results in proteotoxic stress and a unique form of cell death distinct from apoptosis.[1]

Data Presentation: Efficacy of Elesclomol Across Cancer Cell Lines

The cytotoxic effects of Elesclomol have been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized in the table below. These values highlight the broad-spectrum anticancer activity of Elesclomol.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Acute Myeloid Leukemia | NB4 | 0.0020 | [6] |

| Acute Myeloid Leukemia | QIMR-WIL | 0.0090 | [6] |

| B Cell Lymphoma | CRO-AP2 | 0.0074 | [6] |

| B Cell Lymphoma | DOHH-2 | 0.0081 | [6] |

| B Cell Lymphoma | Farage | 0.0089 | [6] |

| B Cell Lymphoma | OCI-LY-19 | 0.0101 | [6] |

| B Cell Lymphoma | JEKO-1 | 0.0102 | [6] |

| B Cell Lymphoma | OCI-LY7 | 0.0119 | [6] |

| B Cell Lymphoma | CTB-1 | 0.0120 | [6] |

| Breast Cancer | MCF-7 | 0.110 | [7] |

| Digestive System (Other) | HuTu-80 | 0.0022 | [6] |

| Glioblastoma | SF126 | 0.0078 | [6] |

| Kidney Cancer | RCC-JF | 0.0100 | [6] |

| Leukemia | HL-60 | 0.009 | [7] |

| Leukemia, B Cell | SUP-B8 | 0.0038 | [6] |

| Leukemia, T Cell | TALL-1 | 0.0075 | [6] |

| Liver Cancer | Hep3B2-1-7 | 0.0107 | [6] |

| Lung Cancer, NSCLC Adeno | ABC-1 | 0.0059 | [6] |

| Lung Cancer, NSCLC Adeno | NCI-H292 | 0.0090 | [6] |

| Lung Cancer, Small Cell | HCC-33 | 0.0083 | [6] |

| Lung Cancer, Small Cell | NCI-H2171 | 0.0098 | [6] |

| Melanoma | SK-MEL-5 | 0.024 | [7] |

| Melanoma | G-MEL | 0.0115 | [6] |

| Melanoma | CP50-MEL-B | 0.0132 | [6] |

| Neuroblastoma | NB17 | 0.0118 | [6] |

| Ovarian Cancer | JHOS-4 | 0.0087 | [6] |

| Rhabdomyosarcoma | TE-441-T | 0.0120 | [6] |

| Skin Cancer (Other) | A388 | 0.0093 | [6] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Elesclomol on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Elesclomol sodium stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Elesclomol in complete culture medium. Remove the medium from the wells and add 100 µL of the Elesclomol dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis and necrosis in Elesclomol-treated cells.

Materials:

-

Elesclomol-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells from the culture plates. For adherent cells, use trypsin-EDTA, and then combine with the floating cells from the supernatant.

-

Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blotting for Apoptosis Markers

This protocol is used to detect the expression of key proteins involved in the apoptotic pathway following Elesclomol treatment.

Materials:

-

Elesclomol-treated and control cell lysates

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Cytochrome c, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells in protein lysis buffer and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved Caspase-3, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[5]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.[8]

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

Signaling Pathways

Caption: Elesclomol-mediated induction of oxidative stress in cancer cells.

Caption: Mitochondrial apoptosis pathway initiated by Elesclomol.

Caption: Cuproptosis pathway induced by Elesclomol.

Experimental Workflow

Caption: General experimental workflow for evaluating Elesclomol in cancer cell lines.

References

- 1. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The oncology drug elesclomol selectively transports copper to the mitochondria to induce oxidative stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Drug: Elesclomol - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 7. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. media.cellsignal.com [media.cellsignal.com]

A Preclinical Compendium on Elesclomol Sodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elesclomol (B1671168) sodium, a novel investigational agent, has garnered significant interest in preclinical cancer research due to its unique mechanism of action. Initially characterized as a potent inducer of oxidative stress, recent studies have elucidated its role as a copper ionophore that triggers a distinct form of programmed cell death known as cuproptosis. This technical guide provides a comprehensive overview of the preclinical studies of elesclomol, with a focus on its molecular mechanisms, experimental data from in vitro and in vivo models, and detailed methodologies for its scientific investigation. Quantitative data are summarized in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized using diagrammatic representations.

Introduction

Elesclomol (formerly STA-4783) is a small molecule that has been evaluated in clinical trials for the treatment of various cancers, including metastatic melanoma.[1] Its primary anticancer activity stems from its ability to selectively induce apoptosis and other forms of cell death in cancer cells.[2][3] This guide delves into the preclinical data that have defined our understanding of elesclomol's therapeutic potential and its intricate mechanisms of action.

Mechanism of Action

Elesclomol's primary mechanism of action is centered on its function as a copper ionophore, which disrupts cellular copper homeostasis and induces significant oxidative stress, ultimately leading to cell death.[4][5] More recent research has identified a specific copper-dependent cell death pathway initiated by elesclomol, termed cuproptosis.[6][7]

Copper Ionophore Activity and Oxidative Stress Induction

Elesclomol chelates extracellular copper (Cu(II)) to form a lipophilic complex that readily traverses the cell membrane.[5] Once inside the cell, particularly within the mitochondria, the copper is reduced from Cu(II) to its more toxic form, Cu(I).[4] This redox cycling of copper generates a surge of reactive oxygen species (ROS), overwhelming the cell's antioxidant capacity and leading to oxidative damage of lipids, proteins, and DNA.[3][8] This process is foundational to elesclomol's pro-apoptotic effects.[2]

Cuproptosis: A Copper-Dependent Cell Death Pathway

Beyond generalized oxidative stress, elesclomol has been shown to induce a novel form of regulated cell death called cuproptosis.[6][7] This pathway is distinct from apoptosis and is initiated by the direct binding of copper to lipoylated components of the mitochondrial tricarboxylic acid (TCA) cycle.[6]

The key mediator in this process is ferredoxin 1 (FDX1), a mitochondrial reductase that facilitates the reduction of elesclomol-bound Cu(II) to Cu(I).[6][9] The excess intracellular copper then targets and promotes the aggregation of lipoylated proteins, such as dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), a component of the pyruvate (B1213749) dehydrogenase complex.[6] This leads to the loss of iron-sulfur cluster proteins, resulting in proteotoxic stress and ultimately, cell death.[6]

dot

Figure 1: Elesclomol's dual mechanism of action.

In Vitro Studies

Elesclomol has demonstrated potent cytotoxic activity across a broad range of cancer cell lines. This section summarizes key in vitro findings and provides standardized protocols for assessing its effects.

Cellular Proliferation and Cytotoxicity

The half-maximal inhibitory concentration (IC50) of elesclomol varies depending on the cancer cell type, reflecting differences in copper metabolism and mitochondrial dependence.

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| HL-60 | Acute Promyelocytic Leukemia | 9 | [2][3] |

| SK-MEL-5 | Melanoma | 24 | [3] |

| MCF-7 | Breast Cancer | 110 | [2][3] |

| MDA-MB-435 | Melanoma | 100 | [4] |

| K562 (GSH-depleted) | Chronic Myelogenous Leukemia | 3.2 (Elesclomol-Cu) | [4] |

| HSB2 | T-cell Leukemia | 200 (induces apoptosis) | [2] |

Experimental Protocols

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of elesclomol sodium (or elesclomol-copper complex) for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.

-

Cell Treatment: Treat cells with elesclomol for the desired time.

-

Probe Incubation: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) or MitoSOX Red for mitochondrial superoxide, according to the manufacturer's instructions.

-

Flow Cytometry Analysis: Harvest the cells, wash with PBS, and analyze the fluorescence intensity using a flow cytometer. An increase in fluorescence indicates an increase in ROS levels.

-

Cell Treatment: Treat cells with elesclomol to induce apoptosis.

-

Cell Staining: Harvest and wash the cells, then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

dot

Figure 2: General experimental workflow for in vitro studies.

In Vivo Studies

Preclinical in vivo studies have been crucial in evaluating the therapeutic efficacy and safety profile of elesclomol. These studies have often utilized xenograft models in immunocompromised mice.

Xenograft Models

Human cancer cell lines are typically implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or NOD-SCID mice). Once tumors are established, mice are treated with elesclomol, often in combination with other chemotherapeutic agents like paclitaxel (B517696).

Efficacy in Combination Therapy

Preclinical models have consistently shown that elesclomol can enhance the antitumor activity of taxanes.[5][10] For example, in a preclinical model of human melanoma, the combination of elesclomol and paclitaxel significantly retarded tumor growth.[11] Similarly, the combination of elesclomol with temozolomide (B1682018) has shown enhanced antitumor effects in glioblastoma models.

In Vivo Experimental Protocol (Subcutaneous Xenograft Model)

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, elesclomol alone, paclitaxel alone, combination).

-

Drug Administration: Administer drugs via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a defined schedule.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, excise the tumors and weigh them.

-

Pharmacodynamic and Histological Analysis: Tumor and organ tissues can be collected for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.

Signaling Pathways

Elesclomol's activity is intricately linked to specific cellular signaling pathways, particularly those governing cellular stress and metabolism.

dot

Figure 3: The cuproptosis signaling cascade.

Conclusion

The preclinical data for elesclomol sodium have established it as a compelling anticancer agent with a novel, dual mechanism of action involving the induction of both oxidative stress and cuproptosis. Its ability to act as a copper ionophore and specifically target the mitochondria of cancer cells provides a unique therapeutic window. The synergistic effects observed with conventional chemotherapies in preclinical models have provided a strong rationale for its clinical development. Future research should continue to explore the nuances of cuproptosis and identify predictive biomarkers to guide the clinical application of elesclomol and other agents that target copper metabolism in cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synta Presents New Data on Mechanism of Action of Elesclomol at AACR-NCI-EORTC Conference on Molecular Targets and Cancer Therapeutics | Madrigal Pharmaceuticals, Inc. [ir.madrigalpharma.com]

- 6. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Final results of phase III SYMMETRY study: randomized, double-blind trial of elesclomol plus paclitaxel versus paclitaxel alone as treatment for chemotherapy-naive patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Elesclomol Sodium: A Technical Overview of Clinical Trial Performance and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elesclomol (B1671168) sodium (formerly STA-4783) is a first-in-class investigational drug that has been the subject of numerous preclinical and clinical studies. It is a potent inducer of oxidative stress within cancer cells, a mechanism that has been shown to trigger programmed cell death, or apoptosis.[1][2] This technical guide provides an in-depth overview of the clinical trial results for elesclomol sodium, details the experimental protocols of key studies, and illustrates its mechanism of action through signaling pathway diagrams.

Mechanism of Action

Elesclomol's primary mechanism of action is the induction of reactive oxygen species (ROS) in a copper-dependent manner.[3] The drug chelates extracellular copper (II), forming a complex that can readily enter cells and localize to the mitochondria.[4] Within the mitochondria, the copper is reduced to copper (I), a reaction that generates a surge of ROS.[3][4] Cancer cells, which often have a higher basal level of oxidative stress compared to normal cells, are particularly vulnerable to this sudden increase in ROS, pushing them past a threshold that initiates apoptosis.[2][5] More recent research has also implicated a novel form of copper-dependent cell death, termed cuproptosis, in elesclomol's anticancer activity.[3][6] This process involves the aggregation of lipoylated mitochondrial proteins, leading to proteotoxic stress and cell death.[3]

Signaling Pathways and Cellular Mechanisms

The following diagrams illustrate the key molecular pathways involved in elesclomol's mechanism of action.

Caption: Elesclomol chelates extracellular Cu(II) and facilitates its entry into mitochondria, where reduction to Cu(I) by FDX1 leads to a surge in ROS and subsequent apoptosis.

Caption: Elesclomol-mediated copper accumulation in mitochondria leads to cuproptosis through the aggregation of lipoylated TCA cycle proteins and subsequent proteotoxic stress.

Clinical Trial Results

Elesclomol has been evaluated in several clinical trials, both as a single agent and in combination with other chemotherapeutic agents. The most significant trials have been in patients with metastatic melanoma.

Phase I and II Trials

A Phase I trial in patients with refractory solid tumors demonstrated that elesclomol in combination with paclitaxel (B517696) was well-tolerated, with a toxicity profile similar to paclitaxel alone.[2] A subsequent randomized, double-blind Phase II study in 81 patients with Stage IV metastatic melanoma showed that the combination of elesclomol and paclitaxel significantly increased progression-free survival (PFS) compared to paclitaxel alone.[1][5] The median PFS was doubled in the combination arm, and the risk of disease progression was reduced by 41.7%.[2][3]

| Phase II Metastatic Melanoma Trial | Elesclomol + Paclitaxel | Paclitaxel Alone | Statistical Significance |

| Number of Patients | ~40 | ~41 | N/A |

| Median Progression-Free Survival (PFS) | 112 days[7] | 56 days[7] | p = 0.035[2] |

| Risk Reduction for Disease Progression | 42%[7] | N/A | N/A |

Phase III SYMMETRY Trial

The promising results from the Phase II trial led to the larger Phase III SYMMETRY trial, which enrolled 651 chemotherapy-naive patients with advanced melanoma.[8] However, the study was halted prematurely due to safety concerns and a determination that the addition of elesclomol to paclitaxel did not significantly improve PFS in the overall patient population.[1][8]

A prospectively defined subgroup analysis, however, revealed a statistically significant improvement in median PFS for the combination therapy in patients with normal baseline lactate (B86563) dehydrogenase (LDH) levels.[8] Conversely, patients with high LDH levels experienced an imbalance in total deaths favoring the paclitaxel-alone arm.[8] This finding suggests that LDH may be a predictive biomarker for elesclomol efficacy, potentially due to the drug's reliance on active mitochondrial respiration, which is often reduced in the hypoxic tumor environments associated with elevated LDH.[3][9]

| Phase III SYMMETRY Trial (Overall Population) | Elesclomol + Paclitaxel | Paclitaxel Alone | Statistical Significance |

| Number of Patients | ~325 | ~326 | N/A |

| Hazard Ratio (PFS) | 0.89 | N/A | p = 0.23[8] |

| Phase III SYMMETRY Trial (Subgroup Analysis) | Outcome |

| Patients with Normal Baseline LDH | Statistically significant improvement in median PFS with combination therapy.[8] |

| Patients with High Baseline LDH | Imbalance in total deaths favoring paclitaxel alone.[8] |

Trials in Other Cancers

Elesclomol has also been investigated in other malignancies. A Phase II study in patients with platinum-resistant ovarian, fallopian tube, or primary peritoneal cancer did not show a significant clinical benefit when elesclomol was added to weekly paclitaxel.[9] A Phase I study of elesclomol in patients with acute myeloid leukemia has also been conducted.[3]

Experimental Protocols

SYMMETRY Phase III Trial (NCT00522834)

The following provides a summary of the experimental protocol for the pivotal Phase III SYMMETRY trial.

-

Study Design: Randomized, double-blind, controlled study.[8]

-

Patient Population: 651 patients with Stage IV chemotherapy-naive melanoma.[8][10]

-

Inclusion Criteria: Histologically confirmed metastatic (Stage IV) melanoma of cutaneous origin, ECOG performance status of ≤2, measurable disease according to modified RECIST, life expectancy of greater than 12 weeks, and LDH ≤ 2.0 x ULN.[10]

-

Randomization: Patients were randomized 1:1 to receive either paclitaxel alone or in combination with elesclomol.[8]

-

Treatment Regimen:

-

Stratification Factors: Prior systemic treatment, M1 subclass, and baseline LDH levels.[8]

-

Primary Endpoint: Progression-Free Survival (PFS).[8]

-

Tumor Assessments: Performed every 8 weeks from the date of randomization.[10]

Caption: Workflow of the SYMMETRY Phase III clinical trial, from patient enrollment to the primary endpoint assessment.

Conclusion and Future Directions

The clinical development of elesclomol has been a journey of both promise and setback. While the Phase III SYMMETRY trial did not meet its primary endpoint in an unselected patient population, the subgroup analysis highlighting the potential predictive role of LDH offers a valuable lesson for future studies.[8] The evolving understanding of elesclomol's mechanism, including the concept of cuproptosis, suggests that its therapeutic potential may be best realized in specific patient populations or in combination with other agents that modulate cellular metabolism.[3][11] Future clinical trials could focus on patient selection based on biomarkers of mitochondrial metabolism, such as LDH, and explore combinations with drugs that target complementary pathways, such as glycolysis inhibitors.[11][12] The favorable safety profile of elesclomol observed in multiple trials provides a solid foundation for its continued investigation in oncology.[6]

References

- 1. Elesclomol - Wikipedia [en.wikipedia.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Repurposing elesclomol, an investigational drug for the treatment of copper metabolism disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elesclomol induces cancer cell apoptosis through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. Final results of phase III SYMMETRY study: randomized, double-blind trial of elesclomol plus paclitaxel versus paclitaxel alone as treatment for chemotherapy-naive patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Phase II Evaluation of Elesclomol Sodium and Weekly Paclitaxel in the Treatment of Recurrent or Persistent Platinum-Resistant Ovarian, Fallopian Tube or Primary Peritoneal Cancer: an NRG Oncology/Gynecologic Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Elesclomol: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Elesclomol Sodium: A Comprehensive Technical Review of its Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elesclomol (B1671168) sodium, a novel investigational small molecule, has garnered significant interest in the oncology community for its unique mechanism of action. Initially developed as a chemotherapeutic adjuvant, elesclomol induces apoptosis in cancer cells by elevating oxidative stress to cytotoxic levels. This technical guide provides an in-depth review of the safety and toxicity profile of elesclomol sodium, drawing from preclinical studies and clinical trial data. The information is presented to aid researchers, scientists, and drug development professionals in understanding the risk-benefit profile of this compound.

Mechanism of Action: Induction of Oxidative Stress and Cuproptosis

Elesclomol’s primary mechanism of action involves the induction of excessive reactive oxygen species (ROS) within cancer cells. This process is dependent on the presence of copper. Elesclomol chelates extracellular copper (II), forming a complex that facilitates the transport of copper into the mitochondria. Within the mitochondria, the copper is reduced from Cu(II) to Cu(I), a reaction that catalyzes the generation of ROS. Cancer cells, which often have a higher basal level of oxidative stress compared to normal cells, are more susceptible to this additional ROS burden, leading to overwhelming oxidative stress and subsequent apoptosis. Normal cells, with their lower intrinsic ROS levels, are generally spared from this cytotoxic effect.